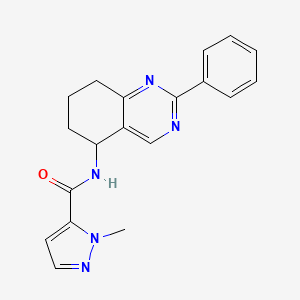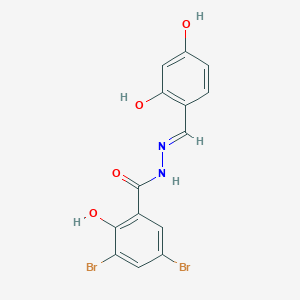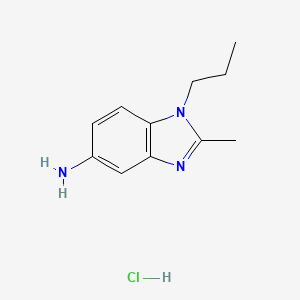![molecular formula C15H18N2O2 B5969857 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5969857.png)
5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione, also known as DMAPA, is a chemical compound that has been extensively researched in the field of medicinal chemistry. DMAPA is a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases.
作用机制
5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione inhibits the activity of enzymes by binding to the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thereby inhibiting its activity. 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has been found to be a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, while it is an irreversible inhibitor of monoamine oxidase.
Biochemical and Physiological Effects
5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties. Additionally, 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has been found to reduce the levels of pro-inflammatory cytokines, indicating its anti-inflammatory properties.
实验室实验的优点和局限性
One of the advantages of using 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione in lab experiments is its high potency as an enzyme inhibitor. This allows for lower concentrations of 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione to be used, reducing the risk of toxicity. However, one of the limitations of using 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione is its limited solubility in water, which can make it challenging to use in aqueous solutions.
未来方向
There are several potential future directions for the research of 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is depleted in Alzheimer's disease. Another potential direction is to investigate its potential use in the treatment of Parkinson's disease. 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is depleted in Parkinson's disease. Additionally, further research is needed to investigate the potential use of 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione in the treatment of other diseases, such as cancer and diabetes.
合成方法
5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione can be synthesized by the reaction of 3-pyridinemethanamine with 5,5-dimethyl-1,3-cyclohexanedione in the presence of acetic acid. The reaction yields 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione as a yellow solid with a melting point of 120-122°C. The purity of 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione can be determined by high-performance liquid chromatography (HPLC).
科学研究应用
5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has also been found to have anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(pyridin-3-ylmethyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)6-13(18)12(14(19)7-15)10-17-9-11-4-3-5-16-8-11/h3-5,8,10,18H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRFVVNARRVKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2=CN=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide](/img/structure/B5969777.png)
![N-ethyl-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5969785.png)
![N-(4-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5969790.png)
![ethyl 4-[(2-benzyl-4-morpholinyl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5969793.png)
![2-[4-(1-naphthoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B5969799.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B5969817.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5969818.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5969828.png)
![[1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5969836.png)

![N-(4-{5-[(2,2-dimethylpropanoyl)amino]-1H-benzimidazol-2-yl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5969853.png)


![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5969873.png)